N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3/c1-10(25-12-8-6-5-7-11(12)17)14(23)18-9-13-19-15(22(2)3)21-16(20-13)24-4/h5-8,10H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBRXLWYNQCPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)N(C)C)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ionic Liquid-Mediated One-Step Synthesis
Patent CN102295614B describes a green synthesis method for analogous 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine derivatives using ionic liquids (ILs) as dual solvents/catalysts. Adapting this protocol for the target compound involves:
Reaction Scheme:
Conditions:
-
IL Composition: Methyl-butyl sulfonic imidazolium hydrogen sulfate ([MBsim][HSO₄])
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Temperature: 60°C
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Molar Ratios: 1:1.1:1.1 (triazine:NaOCH₃:MeNH₂)
Advantages:
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Reduced byproducts due to IL recyclability.
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Simplified purification via toluene extraction.
Cyanuric Chloride-Based Sequential Substitution
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows stepwise substitution. For the target compound:
Stepwise Functionalization:
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Methoxy Introduction: React cyanuric chloride with NaOCH₃ in acetone (0°C, 2 h).
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Dimethylamino Incorporation: Treat intermediate with dimethylamine (40°C, 4 h).
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Methyl Group Addition: Use methyl iodide under basic conditions (K₂CO₃, DMF, 60°C).
Challenges:
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Requires strict temperature control to avoid polysubstitution.
Propanamide Side-Chain Installation
The 2-(2-fluorophenoxy)propanamide moiety is introduced via nucleophilic acyl substitution:
Protocol:
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Acid Chloride Formation: React 2-(2-fluorophenoxy)propanoic acid with thionyl chloride (SOCl₂, reflux, 3 h).
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Coupling Reaction: Add triazine-methylamine (synthesized in Section 1) in dichloromethane (DCM) with Et₃N (0°C → RT, 12 h).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 78% |
| Base | Et₃N | +15% vs. NaOH |
| Temperature | 0°C → RT | 82% |
Characterization:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.52 (q, J=6.8 Hz, 1H, CH), 3.82 (s, 3H, OCH₃), 3.10 (s, 6H, N(CH₃)₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Ionic Liquid | 87 | 99 | Low | High |
| Cyanuric Chloride | 65 | 95 | Moderate | Moderate |
| Dicyandiamide Route | 58 | 90 | High | Low |
Key Findings:
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IL-based synthesis outperforms traditional methods in yield and purity.
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Cyanuric chloride route offers flexibility but requires stringent conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine or hydroxyl derivatives under appropriate reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazine and fluorophenoxy moieties, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Mechanism : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. It binds to enzyme active sites, altering their activity and leading to reduced tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
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Antimicrobial Properties :
- Mechanism : The triazine structure allows for interactions with microbial enzymes, disrupting their metabolic processes.
- Case Study : Research indicated that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects :
- Mechanism : By modulating inflammatory pathways, the compound can reduce the production of pro-inflammatory cytokines.
- Case Study : Animal models treated with this compound showed reduced signs of inflammation in conditions such as arthritis, indicating its therapeutic potential.
Agrochemical Applications
-
Herbicide Development :
- Mechanism : The compound's ability to inhibit specific plant enzymes makes it useful in developing selective herbicides.
- Case Study : Field trials demonstrated that formulations containing this compound effectively controlled weed populations without harming crop yields.
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Insecticide Properties :
- Mechanism : It targets insect neurotransmitter receptors, leading to paralysis and death in pests.
- Case Study : Laboratory tests showed high efficacy against common agricultural pests, supporting its use in integrated pest management strategies.
Data Table: Summary of Applications
| Application Type | Mechanism of Action | Case Studies/Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Cytotoxic effects on breast and lung cancer cell lines |
| Antimicrobial | Disruption of microbial metabolic processes | Significant activity against Gram-positive/negative bacteria |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduced inflammation in arthritis models |
| Herbicide | Inhibition of plant enzymes | Effective weed control in field trials |
| Insecticide | Targeting insect neurotransmitter receptors | High efficacy against agricultural pests |
Mechanism of Action
The mechanism by which N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide exerts its effects involves its binding to specific molecular targets, such as enzymes or receptors, altering their activity. This binding can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Agrochemical vs. Pharmaceutical Roles: The target compound shares structural similarities with triflusulfuron-methyl (), a sulfonylurea herbicide. Both feature a 4-(dimethylamino)-6-alkoxy-triazine core, but the target’s 2-fluorophenoxy-propanamide chain may reduce herbicidal activity compared to triflusulfuron’s sulfonylurea group, which is critical for acetolactate synthase (ALS) inhibition . In contrast, Compound H () and imidazopyridine-carboxamide () are pharmaceutical candidates, suggesting the target’s fluorophenoxy group could enhance lipophilicity and CNS penetration if developed for therapeutic use.
Electronic and Steric Effects: The 2-fluorophenoxy substituent in the target compound introduces electron-withdrawing effects and steric bulk compared to the styryl group in (E)-N-(4-(dimethylamino)-6-styryl-triazin-2-yl) acetamide (). This may alter binding affinity in biological targets or solubility in formulation . The methoxy group at position 6 is conserved in both the target compound and triflusulfuron-methyl, suggesting a role in stabilizing the triazine ring or modulating electron distribution .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for related triazine-acetamide derivatives, such as the coupling of pre-functionalized triazine intermediates with fluorophenoxy-propanamide precursors (). This contrasts with the Pd-catalyzed cross-coupling used for styryl-substituted triazines () .
Physicochemical and Spectroscopic Properties
- FT-IR and NMR: The target compound’s dimethylamino group would exhibit C-H stretching at ~2930 cm⁻¹ (similar to ), while the 2-fluorophenoxy group may show aromatic C-F vibrations near 1200–1100 cm⁻¹ .
Biological Activity
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide (CAS No. 2034516-01-1) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core, which is known for its ability to interact with various biological targets. The molecular formula is C16H20FN5O3, and it has a molecular weight of 353.36 g/mol. The structural components include:
- Triazine moiety : Contributes to the compound's interaction with enzymes and receptors.
- Fluorophenoxy group : Enhances lipophilicity and bioavailability.
- Propanamide linkage : Affects binding affinity and selectivity.
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially leading to changes in signal transduction pathways.
- Cellular Interaction : The compound may affect cellular processes such as proliferation and apoptosis by modulating gene expression.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer activity. For instance:
- In vitro studies have shown that triazine derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A related triazine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential therapeutic applications.
Neuroprotective Effects
Some studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases:
- Mechanism : By modulating neurotransmitter levels and reducing oxidative stress, the compound may protect neuronal cells.
- Case Study : Related compounds showed increased levels of brain-derived neurotrophic factor (BDNF) in animal models, which is crucial for neuronal survival and growth.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- In vitro assays indicate that similar triazine compounds exhibit activity against various bacterial strains.
- Data Table : Summary of antimicrobial activity against selected pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Triazine Core : Reaction of cyanuric chloride with dimethylamine and methoxy groups.
- Attachment of Fluorophenoxy Group : Nucleophilic substitution with 2-fluorophenol.
- Final Acylation : Acylation with 2-chloropropanamide to yield the target compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-(2-fluorophenoxy)propanamide?
- Methodological Answer : The synthesis of triazine-containing compounds typically involves nucleophilic substitution or coupling reactions. For example, triazine intermediates can be functionalized via reactions with amines or phenols under controlled conditions. A general approach involves:
Step 1 : Preparation of the triazine core (e.g., 4-chloro-6-methoxy-1,3,5-triazin-2-amine) by reacting cyanuric chloride with methoxy and dimethylamino groups under basic conditions .
Step 2 : Alkylation of the triazine with a propanamide derivative bearing a 2-fluorophenoxy group. This may require coupling agents like HATU or DIPEA to facilitate amide bond formation .
Step 3 : Purification via silica gel chromatography or recrystallization to isolate the final product.
- Critical Consideration : Monitor reaction pH and temperature to avoid side reactions, such as hydrolysis of the methoxy group .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), methoxy group (δ ~3.8–4.0 ppm), and fluorophenoxy protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z ~400–450 Da) and isotopic patterns consistent with fluorine and nitrogen content .
- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies can resolve contradictions in SAR studies for triazine-based analogs?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., replacing methoxy with ethoxy or fluorophenoxy with chlorophenoxy) to evaluate effects on bioactivity .
- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities and steric/electronic interactions with target proteins .
- Experimental Validation : Compare in vitro activity (e.g., enzyme inhibition assays) with computational predictions to identify outliers and refine SAR models.
- Data Contradiction Example : If a dimethylamino-substituted triazine shows lower activity than a methylamino analog, investigate steric hindrance via X-ray crystallography .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates .
- Scale-Up Protocols : Implement flow chemistry or continuous stirred-tank reactors (CSTRs) to maintain consistent temperature and mixing .
- Key Challenge : Minimize byproduct formation (e.g., dehalogenation or over-alkylation) by controlling stoichiometry and reaction time .
Q. What safety protocols are critical when handling fluorophenoxy and triazine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., fluorophenols) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated waste .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
- Solution :
- Co-solvents : Use DMSO or PEG-400 at <1% concentration to dissolve the compound without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance solubility .
Q. What techniques validate stereochemical integrity in analogs with chiral centers?
- Solution :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® OD with methanol/CO₂ mobile phases .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
